Triphenyl 3-phenylpropylphosphorane

Description

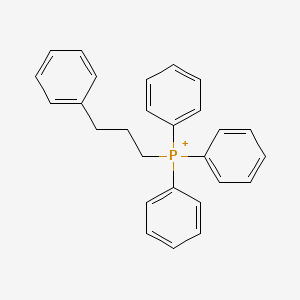

Triphenyl 3-phenylpropylphosphorane is an organophosphorus compound characterized by a central phosphorus atom bonded to three phenyl groups and a 3-phenylpropyl substituent. Phosphoranes, in general, exhibit trigonal bipyramidal geometry, distinguishing them from tetrahedral phosphonium salts. The phenylpropyl chain may enhance solubility in non-polar solvents, while the triphenylphosphorane moiety likely contributes to electronic stabilization during reactions .

Properties

Molecular Formula |

C27H26P+ |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

triphenyl(3-phenylpropyl)phosphanium |

InChI |

InChI=1S/C27H26P/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27/h1-12,14-15,17-22H,13,16,23H2/q+1 |

InChI Key |

YEWDWCMFWXAKLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phosphonium Salts with Aromatic Substituents

Phosphonium salts with aromatic groups, such as those reported in , share structural similarities but differ in substituents and reactivity. For example:

- (Z)-3-(Morpholin-4-yl)-1-(4-tolyl)buta-1,3-dienyl)triphenylphosphonium trifluoromethanesulfonate (3): Contains a morpholino group and a tolyl substituent. The electron-donating morpholino group enhances nucleophilicity, whereas the triphenylphosphonium core stabilizes the intermediate during reactions. This compound was synthesized in 50% yield .

Table 1: Comparison of Phosphonium Salts

Lead-Based Analogues ()

Lead compounds like 3-triphenylplumbylpropan-1-ol ([1802-73-9]) share structural motifs (triphenyl groups) but differ in the central atom (Pb vs. P). Key contrasts include:

Impurities and Byproducts ()

Related impurities such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol highlight challenges in synthesizing aryl-substituted phosphoranes. The presence of thiophene or naphthalene rings (e.g., 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol) suggests that steric and electronic factors must be carefully controlled to avoid undesired byproducts .

Role of Substituents

- Electron-Withdrawing Groups : Compounds like 3-(3-Trifluoromethylphenyl)propanal () demonstrate that electron-withdrawing substituents (e.g., CF₃) increase electrophilicity, which could influence phosphorane reactivity in coupling reactions .

- Steric Effects : The phenylpropyl chain in this compound may hinder nucleophilic attack compared to smaller substituents in analogs like 4-bromobutyl(triphenyl)plumbane () .

Stability and Handling

While focuses on trimethyl phosphate, it underscores the importance of proper handling for phosphorus compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.